3-[(3-CHLORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Description
This compound features a bicyclo[2.2.1]hept-5-ene backbone with two key functional groups: a carboxylic acid at position 2 and a substituted anilino carbonyl group at position 2. The anilino substituent is 3-chloro-2-methylphenyl, contributing to its unique steric and electronic properties. Synthesis of related bicycloheptene derivatives often involves Diels-Alder reactions, such as the cyclopentadiene-acrylic acid monomerization described in . The chloro-methyl group enhances lipophilicity and may influence bioactivity, particularly in antifungal applications, as seen in analogous fungicidal additives .
Properties
IUPAC Name |
3-[(3-chloro-2-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-8-11(17)3-2-4-12(8)18-15(19)13-9-5-6-10(7-9)14(13)16(20)21/h2-6,9-10,13-14H,7H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNXIZTHNIXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptene structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Aniline Group: The chloro-substituted aniline group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the bicycloheptene’s position 3. Below is a comparative table:
Key Differences in Physicochemical Properties
- Lipophilicity: The chloro-methylanilino group in the target compound increases hydrophobicity compared to the pyridinylmethyl analog, which has polar pyridine nitrogen . The tetrahydrofuran ester derivative (C₁₅H₁₈O₅) is more lipophilic than the hydrochloride salt (C₈H₁₁NO₂·HCl) due to esterification .
- Reactivity: Allylamino-substituted compounds (e.g., C₁₂H₁₆N₂O₃) may undergo alkene-related reactions, such as polymerization or Michael additions, unlike the stable amide bond in the target compound .
- Toxicity : The hexachloro-dibutyl ester (C₁₇H₂₀Cl₆O₄) likely exhibits higher ecotoxicity due to chlorine content, contrasting with the milder irritancy of the pyridinylmethyl analog .
Biological Activity
The compound 3-[(3-chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No: 488821-66-5) is a bicyclic organic compound characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.76 g/mol. The presence of a chlorinated aromatic ring and a bicyclic structure contributes to its biological properties.
The biological activity of 3-[(3-chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, which may result in various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth.
Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial effects of structurally related compounds, revealing that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The exact mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to 3-[(3-chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can induce apoptosis in various cancer cell lines. For instance, one study reported that treatment with a related bicyclic compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, suggesting potential for further development as an anticancer agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClNO3 |
| Molecular Weight | 305.76 g/mol |
| CAS Number | 488821-66-5 |
| Antimicrobial Activity | Yes (specific bacteria) |
| Anticancer Activity | Yes (various cell lines) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
